molecular formula C11H12FNO2 B15258567 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B15258567
M. Wt: 209.22 g/mol
InChI Key: NHPDPGWCINUDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₂FNO₂. It is a fluorinated benzaldehyde derivative, featuring a methoxyazetidine group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 3-methoxyazetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(3-methoxyazetidin-1-yl)benzoic acid:

    2-Fluoro-6-(3-methoxyazetidin-1-yl)benzyl alcohol: A reduced derivative used in the synthesis of various organic compounds.

    2-Fluoro-6-(3-methoxyazetidin-1-yl)benzamide: A related compound with potential biological activity.

Uniqueness

2-Fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-6-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-8-5-13(6-8)11-4-2-3-10(12)9(11)7-14/h2-4,7-8H,5-6H2,1H3

InChI Key

NHPDPGWCINUDAJ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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